![molecular formula C12H20N2O B12546286 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL CAS No. 144337-77-9](/img/structure/B12546286.png)
4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL is an organic compound that features a complex structure with both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL typically involves the reaction of 4-amino-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Palladium on carbon (Pd/C) or other suitable hydrogenation catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amine group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-one
Reduction: 4-{[(4-Amino-3-methylphenyl)methyl]amino}butane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methylphenol
- 4-{[(4-Methoxyphenyl)methyl]amino}butan-1-OL
- 4-{[(4-Hydroxyphenyl)methyl]amino}butan-1-OL
Uniqueness
4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
144337-77-9 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-[(4-amino-3-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-15/h4-5,8,14-15H,2-3,6-7,9,13H2,1H3 |
InChI Key |
ARENVZAKFXVKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


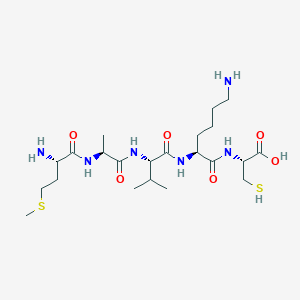
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
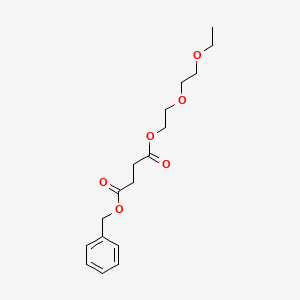
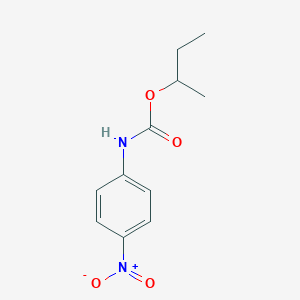

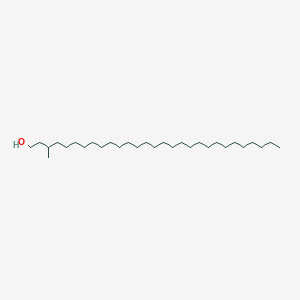
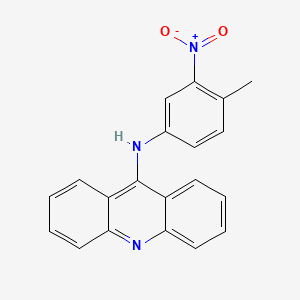
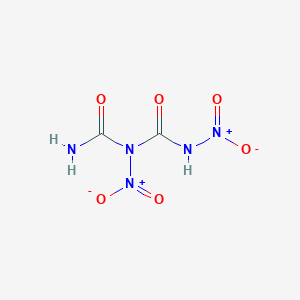
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
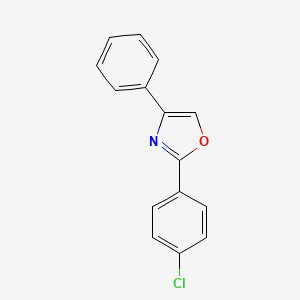
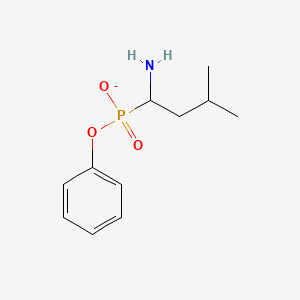
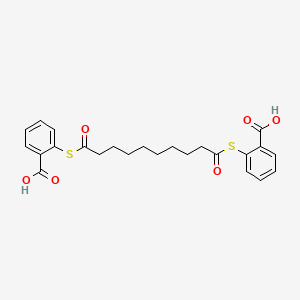
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
